4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Description
4-(2-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18N6O3S2 and its molecular weight is 442.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some thiophene derivatives are known to inhibit enzymes, block ion channels, or modulate receptor activity .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, often related to the function of their targets . These can include pathways related to inflammation, cancer, microbial infection, hypertension, and atherosclerosis .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The effects would likely be related to the function of the compound’s targets and the biochemical pathways it affects . For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammatory responses .
Properties
IUPAC Name |
4-[2-[[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S2/c1-12-22-10-16(19-24-17(25-28-19)14-7-9-29-11-14)18(23-12)21-8-6-13-2-4-15(5-3-13)30(20,26)27/h2-5,7,9-11H,6,8H2,1H3,(H2,20,26,27)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBSUOIAUWEYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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